2-Methanesulfonamido-3-methylpentanoic acid
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Overview
Description
2-Methanesulfonamido-3-methylpentanoic acid is a chemical compound with the molecular formula C7H15NO4S and a molecular weight of 209.27 g/mol . It is also known by its IUPAC name, N-(methylsulfonyl)isoleucine . This compound is characterized by the presence of a methanesulfonamido group attached to a 3-methylpentanoic acid backbone.
Preparation Methods
The synthesis of 2-Methanesulfonamido-3-methylpentanoic acid typically involves the reaction of isoleucine with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-Methanesulfonamido-3-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the methanesulfonamido group to a methylamino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonamido group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methanesulfonamido-3-methylpentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methanesulfonamido-3-methylpentanoic acid involves its interaction with specific molecular targets. The methanesulfonamido group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their function. The compound may also participate in metabolic pathways, leading to the formation of bioactive metabolites .
Comparison with Similar Compounds
2-Methanesulfonamido-3-methylpentanoic acid can be compared with similar compounds such as:
N-(methylsulfonyl)valine: Similar structure but with a valine backbone.
N-(methylsulfonyl)leucine: Similar structure but with a leucine backbone.
N-(methylsulfonyl)alanine: Similar structure but with an alanine backbone.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties .
Properties
IUPAC Name |
2-(methanesulfonamido)-3-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO4S/c1-4-5(2)6(7(9)10)8-13(3,11)12/h5-6,8H,4H2,1-3H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNLMSGPIOWVDEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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